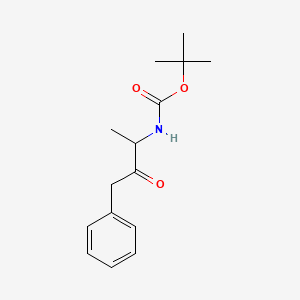

tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate

Description

tert-Butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a ketone moiety at position 3, and a phenyl substituent at position 4 of the butan-2-yl backbone. This compound is structurally characterized by its β-keto carbamate framework, which confers unique reactivity and stability. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in peptide and heterocycle synthesis . The presence of the phenyl group enhances lipophilicity, making it relevant in medicinal chemistry for improving membrane permeability in drug candidates.

Properties

IUPAC Name |

tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-11(16-14(18)19-15(2,3)4)13(17)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOTXZXQIDCGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable ketone or aldehyde. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions under controlled conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: This compound is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or enzymes, altering their activity and function .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The phenyl group in the target compound increases logP compared to aliphatic analogs (e.g., cyclopropyl or bicyclic derivatives), favoring blood-brain barrier penetration .

- Solubility : The ketone moiety enhances polarity relative to ether or amine-containing carbamates, improving aqueous solubility but reducing membrane permeability .

- Stability : The Boc group in all analogs provides hydrolytic stability under basic conditions but is cleavable under acidic conditions, a critical feature for protective group strategies .

Research Findings and Trends

- Structural Activity Relationships (SAR) : Ketone-containing carbamates exhibit higher electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) compared to ether or amine analogs .

- Thermal Stability : Boc-protected compounds generally decompose above 200°C, making them suitable for high-temperature reactions .

- Biological Activity : Fluorophenyl derivatives () show enhanced antibacterial and antifungal activity due to improved target binding via halogen bonds .

Biological Activity

Tert-butyl N-(3-oxo-4-phenylbutan-2-yl)carbamate is a carbamate compound with significant implications in organic synthesis and potential biological activities. Its structural characteristics, including a bulky tert-butyl group and a phenylbutanoyl backbone, suggest unique interactions with biological systems. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features:

- Tert-butyl group : Enhances stability and solubility.

- Carbamate moiety : Known for its reactivity in biochemical processes.

The mechanism through which this compound exerts its effects involves:

- Binding to Biological Targets : The compound can interact with enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes.

Comparative Analysis with Similar Compounds

A comparison with other carbamate derivatives highlights the unique features of this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate | Commonly used as an amine protecting group |

| Boc-protected amino acids | Amino acid derivatives | Provides stability during peptide synthesis |

| Phenyl carbamate | Aromatic carbamate | Exhibits different reactivity due to phenolic character |

| Benzyl carbamate | Aromatic carbamate | Known for better solubility in organic solvents |

The bulky tert-butyl group combined with an aromatic structure provides unique steric and electronic properties not found in simpler carbamates.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

- Inhibition Studies : Research involving structurally similar compounds has demonstrated their ability to inhibit specific enzymes such as cysteine proteases. For instance, a study reported IC50 values for various inhibitors, indicating significant potency against Leishmania mexicana cysteine protease .

- Neurotoxicity Studies : Related compounds have been investigated for their neurotoxic effects, revealing how structural modifications can alter biological responses. For example, p-Aminophenol was shown to induce nephrotoxicity through glutathione-dependent bioactivation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.